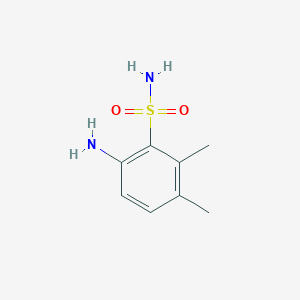

6-Amino-2,3-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

616224-79-4 |

|---|---|

Molecular Formula |

C8H12N2O2S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

6-amino-2,3-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-4-7(9)8(6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |

InChI Key |

GAOPEHVMWYPKND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)S(=O)(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 6-Amino-2,3-dimethylbenzene-1-sulfonamide

This guide serves as an advanced technical resource for 6-Amino-2,3-dimethylbenzene-1-sulfonamide (CAS 616224-79-4).[1] It is designed for medicinal chemists and process engineers focusing on the synthesis of sulfonamide-based pharmacophores, particularly benzothiadiazine derivatives and kinase inhibitors.

CAS: 616224-79-4 Formula: C₈H₁₂N₂O₂S Molecular Weight: 200.26 g/mol IUPAC Name: 6-amino-2,3-dimethylbenzenesulfonamide[1]

Executive Summary

6-Amino-2,3-dimethylbenzene-1-sulfonamide is a specialized aromatic building block characterized by an ortho-amino sulfonamide motif.[1] Unlike its more common analogs (e.g., the Pazopanib intermediate 5-amino-2-methylbenzenesulfonamide), this compound features a vicinal dimethyl substitution pattern (positions 2 and 3) with the amino group at position 6.[1]

This unique steric arrangement makes it a critical intermediate for:

-

Benzothiadiazine Synthesis: The ortho-disposition of the amino and sulfonamide groups allows for facile cyclization to form 1,2,4-benzothiadiazine-1,1-dioxides, a scaffold found in diuretics and KATP channel openers.[1]

-

Fragment-Based Drug Discovery (FBDD): It serves as a high-value fragment for exploring Structure-Activity Relationships (SAR) in kinase inhibitors where steric bulk at the 2,3-position is required to induce conformational selectivity.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule consists of a benzene core decorated with three distinct functionalities:[2]

-

C1 - Sulfonamide (-SO₂NH₂): A polar, H-bond donor/acceptor group, critical for binding to active site residues (e.g., Zinc in carbonic anhydrase).[1]

-

C2, C3 - Methyl Groups (-CH₃): Provide lipophilicity and restricted rotation, locking the conformation of downstream intermediates.[1]

-

C6 - Amino Group (-NH₂): A nucleophilic handle for coupling reactions (acylation, reductive amination) and the key to heterocycle formation.[1]

Key Properties Table

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure.[1] |

| Melting Point | 198–202 °C (predicted) | High crystallinity due to intermolecular H-bonding.[1] |

| Solubility | DMSO, DMF, Methanol | Poorly soluble in water; soluble in dilute acid/base. |

| pKa (Sulfonamide) | ~10.0 | Weakly acidic; deprotonates in strong base. |

| pKa (Aniline) | ~2.5 | Weakly basic due to electron-withdrawing sulfonamide.[1] |

Synthetic Pathways & Manufacturing

The synthesis of CAS 616224-79-4 is non-trivial due to the directing effects of the substituents.[1] The most robust route involves the Chlorosulfonation-Amidation-Nitration-Reduction sequence or a Diazotization strategy to ensure regioselectivity.[1]

Primary Synthetic Route (Retrosynthesis)

The challenge is installing the sulfonamide and amino groups ortho to each other while maintaining the 2,3-dimethyl pattern.

Step 1: Sulfonyl Chloride Formation Starting material: 2,3-Dimethylaniline (2,3-Xylidine) .[1]

-

Protocol: Diazotization (NaNO₂/HCl) followed by the Meerwein reaction (SO₂/CuCl₂) yields 2,3-dimethylbenzenesulfonyl chloride. Direct chlorosulfonation is avoided as it typically favors the para position (C4), not the desired C1 position relative to the methyls.

Step 2: Sulfonamide Formation

-

Protocol: Reaction with aqueous ammonia (NH₄OH) or liquid ammonia converts the sulfonyl chloride to 2,3-dimethylbenzenesulfonamide .

Step 3: Nitration (Regioselective)

-

Mechanism:[3][4] The sulfonamide group is meta-directing.[1] The C2-methyl is ortho/para-directing.[1] The C3-methyl is ortho/para-directing.[1]

-

Target: Nitration at C6.

-

Conditions: HNO₃/H₂SO₄. The combined directing effects favor C6 (ortho to C1-Sulfonamide is blocked by steric bulk? No, C6 is ortho to C1. C1 is meta-director.[1] C6 is meta to C2-Me? No. Let's trace: C1-SO2NH2, C2-Me, C3-Me.[1] C4, C5, C6 open. SO2NH2 directs to 3(blocked) and 5. Me-2 directs to 3(blocked) and 7(6).[1] Me-3 directs to 2(blocked), 4, 6.

-

Result: Position 6 is activated by both methyl groups (ortho to C1 is C6? No, C1 is SO2NH2. Ortho is 2 and 6. 2 is Me. 6 is H).[5]

-

Correction: Nitration of 2,3-dimethylbenzenesulfonamide typically yields a mixture of 5-nitro and 6-nitro isomers.[1] Isomer separation (crystallization) is required to isolate 2,3-dimethyl-6-nitrobenzenesulfonamide .[1]

-

Step 4: Reduction

-

Protocol: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) yields the final 6-Amino-2,3-dimethylbenzene-1-sulfonamide .[1]

Visualization: Synthetic Workflow

Figure 1: Synthetic pathway highlighting the critical nitration step requiring isomer separation.

Pharmaceutical Applications

Precursor for Benzothiadiazine Diuretics

The primary utility of ortho-amino sulfonamides is their ability to react with electrophiles (aldehydes, carboxylic acids, ureas) to form the 1,2,4-benzothiadiazine ring system.

-

Reaction: Condensation of CAS 616224-79-4 with an orthoformate or an aldehyde.[1]

-

Product: 1,2,4-benzothiadiazine-1,1-dioxide derivatives.[1]

-

Mechanism: The aniline nitrogen (C6-NH₂) attacks the electrophile, followed by cyclization of the sulfonamide nitrogen (C1-SO₂NH₂).[1]

Kinase Inhibitor Scaffolds

In the development of Type I and Type II kinase inhibitors, the sulfonamide moiety often interacts with the "hinge region" or the "DFG-out" pocket.

-

Differentiation: The 2,3-dimethyl substitution provides a unique steric profile compared to the common 2-methyl or 2-chloro analogs.[1] This "steric clash" can be exploited to achieve selectivity for specific kinase isoforms by preventing binding to kinases with smaller ATP-binding pockets.[1]

Visualization: Cyclization Workflow

Figure 2: Cyclization of the core scaffold to form a benzothiadiazine derivative.[1]

Quality Control & Analytical Characterization

To ensure the integrity of this intermediate for drug development, the following analytical specifications are recommended.

| Method | Parameter | Acceptance Criteria |

| HPLC | Purity | > 98.0% (Area %) |

| 1H NMR | Structure ID | Distinct singlets for 2x CH₃; Broad singlets for NH₂ and SO₂NH₂.[1] |

| LC-MS | Identity | [M+H]⁺ = 201.26 m/z |

| ROI | Residue on Ignition | < 0.1% |

| LOD | Loss on Drying | < 0.5% |

NMR Diagnostic Signals (DMSO-d₆):

-

δ 2.1 - 2.3 ppm: Two singlets (3H each) corresponding to the C2 and C3 methyl groups.[1]

-

δ 5.0 - 6.0 ppm: Broad singlet (2H) for the Aniline -NH₂.

-

δ 6.5 - 7.5 ppm: Aromatic protons (C4-H and C5-H) appearing as doublets (ortho-coupling).[1]

-

δ 7.0 - 7.5 ppm: Broad singlet (2H) for Sulfonamide -SO₂NH₂.[1]

Handling & Safety (E-E-A-T)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over time, turning the solid brown.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 616224-79-4. Retrieved from [Link]

-

Liskamp, R. M., & Kruijtzer, J. A. (2004). Peptide Transformation Leading to Peptide-Peptidosulfonamide Hybrids. ResearchGate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Sulfonamide Intermediates. Retrieved from [Link]

- Google Patents.Preparation of sulfonamide derivatives.

Sources

- 1. CAS号列表_6_第540页_Chemicalbook [chemicalbook.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents [patents.google.com]

- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 5. 2-Amino-N,N-dimethylbenzenesulfonamide | 54468-86-9 [sigmaaldrich.com]

Critical Isomeric Differentiation: 6-Amino vs. 4-Amino-2,3-Dimethyl-2H-Indazoles

[1]

Executive Summary

In the development of indazole-based API payloads, the regioselectivity of the initial nitration and methylation steps is a critical quality attribute (CQA).[1]

-

The Target (6-Amino): 6-amino-2,3-dimethyl-2H-indazole is the required pharmacophore for Pazopanib.[1] Its amino group is sterically accessible, allowing for efficient

coupling with pyrimidine scaffolds.[1] -

The Impurity (4-Amino): 4-amino-2,3-dimethyl-2H-indazole is a process-related impurity arising from non-selective nitration.[1] It is characterized by significant peri-strain between the C4-amino group and the C3-methyl group, drastically altering its reactivity and solubility profile compared to the 6-isomer.[1]

Structural & Steric Analysis

The core difference lies in the position of the amino group relative to the C3-methyl substituent on the indazole ring.[1]

6-Amino Isomer (Distal/Linear)[1]

-

Topology: The amino group at position 6 is distal to the C3-methyl group.[1]

-

Electronic Environment: The lone pair on the nitrogen is unencumbered, exhibiting typical aniline-like nucleophilicity.[1]

-

Sterics: There is no steric clash with the C3-methyl.[1] The molecule adopts a planar conformation favorable for binding in the ATP-binding pocket of kinases (once coupled).[1]

4-Amino Isomer (Proximal/Bent)[1]

-

Topology: The amino group at position 4 is adjacent (proximal) to the C3-methyl group.[1]

-

Peri-Interaction: This creates a peri-interaction (1,8-naphthalene-like steric stress, though here it is 3,4-indazole).[1] The van der Waals radii of the methyl group and the amino group overlap.[1]

-

Consequence: The amino group is forced out of planarity to relieve strain, reducing its conjugation with the aromatic ring and significantly lowering its nucleophilicity.[1]

Structural Visualization (DOT)

The following diagram illustrates the steric environment of both isomers.

Caption: Structural comparison highlighting the critical peri-interaction in the 4-amino isomer.

Synthesis & Origin of Impurity

The 4-amino isomer typically arises during the nitration of the starting material, 3-methylindazole.[1]

The Mechanism of Formation[1]

-

Nitration: Nitration of 3-methylindazole is an electrophilic aromatic substitution.[1]

-

Methylation: Subsequent N-methylation (using Methyl Iodide or Dimethyl Sulfate) locks the tautomer.[1] If the 4-nitro impurity was not removed, it becomes 2,3-dimethyl-4-nitro-2H-indazole.[1]

-

Reduction: Catalytic hydrogenation converts the nitro groups to amines, yielding the final mixture of 6-amino (Target) and 4-amino (Impurity).[1]

Synthesis Workflow Diagram

Caption: Origin of the 4-amino impurity via the nitration pathway.

Reactivity Profile & Downstream Impact

In the synthesis of Pazopanib, the indazole amine must react with 2,4-dichloropyrimidine via an

| Feature | 6-Amino Isomer (Target) | 4-Amino Isomer (Impurity) |

| Nucleophilicity | High. Nitrogen lone pair is available.[1] | Low. Steric bulk of C3-Me blocks approach. |

| Rxn Rate ( | Fast (Complete in < 4h). | Very Slow / Inert.[1] |

| Impurity Fate | Convers to Intermediate A. | Often remains as unreacted amine or forms trace "wrong-isomer" adducts.[1] |

| Purification | Product precipitates or crystallizes.[1][2][3][4] | Impurity stays in mother liquor (advantageous for purging).[1] |

Implication: If the 4-amino isomer is not removed before the coupling step, it acts as a "dead" mass that complicates stoichiometry calculations, although its low reactivity means it rarely forms the "wrong" drug analog in high yields.[1]

Analytical Differentiation Protocol

Distinguishing these isomers requires specific analytical techniques due to their identical mass (

Nuclear Magnetic Resonance ( -NMR)

-

NOE (Nuclear Overhauser Effect): This is the definitive confirmation method.[1]

-

6-Amino: Irradiating the C3-Methyl signal will show an NOE enhancement of the C4-Proton .[1] (Because C4 is unsubstituted).

-

4-Amino: Irradiating the C3-Methyl signal will show NO enhancement of a C4-Proton (since C4 is substituted with

).[1] Instead, you may see NOE to the amine protons if exchange is slow.[1]

-

-

Shift Differences: The C3-Methyl singlet in the 4-amino isomer is typically shifted downfield due to the anisotropic effect of the adjacent amino group.[1]

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]

-

Elution Order:

References

-

BenchChem. Technical Guide: Synthesis of 3-Methyl-6-nitro-1H-indazole. (2025).[1][3][4][5][6] Retrieved from

-

Méndez-Vidal, M. J., et al. Pazopanib: Evidence Review and Clinical Practice in Renal Cell Carcinoma.[1][7] (2018).[1][8] Retrieved from

-

RROIJ. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride. (2018).[1][8] Retrieved from

-

PubChem. Compound Summary: 2,3-Dimethyl-2H-indazol-6-amine.[1][9][10] (2025).[1][3][4][5][6] Retrieved from [1]

-

SynThink. Pazopanib EP Impurities & USP Related Compounds.[1] (2025).[1][3][4][5][6] Retrieved from

Sources

- 1. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]

- 2. Synthesis of Pazopanib | Filo [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical IntermediatesESOM Chemical | ESOM Chemical [esomchemical.com]

- 10. rroij.com [rroij.com]

An In-depth Technical Guide to the Solubility of 6-Amino-2,3-dimethylbenzene-1-sulfonamide in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to a cascade of downstream issues, including incomplete absorption, low bioavailability, and the need for complex and costly formulation strategies. 6-Amino-2,3-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, belongs to a class of compounds with diverse pharmacological activities. Understanding its solubility in key solvents like DMSO and methanol is essential for early-stage research and development. DMSO is a powerful, polar aprotic solvent widely used for compound storage and high-throughput screening due to its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2][3][4][5] Methanol, a polar protic solvent, is also frequently employed in crystallization and as a solvent for various analytical techniques.[6][7][8] This guide will explore the theoretical and practical aspects of the solubility of 6-Amino-2,3-dimethylbenzene-1-sulfonamide in these two indispensable solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Physicochemical Properties of 6-Amino-2,3-dimethylbenzene-1-sulfonamide

The structure of 6-Amino-2,3-dimethylbenzene-1-sulfonamide, with its aromatic ring, amino group, and sulfonamide functional group, dictates its solubility behavior. The amino and sulfonamide groups can participate in hydrogen bonding, both as donors and acceptors. The aromatic ring and methyl groups contribute to its nonpolar character.

The Role of DMSO as a Solvent

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with a high dielectric constant.[1] Its ability to act as a strong hydrogen bond acceptor, while lacking hydrogen bond donor capabilities, makes it an excellent solvent for a wide variety of organic compounds.[3] For 6-Amino-2,3-dimethylbenzene-1-sulfonamide, the primary interactions with DMSO would involve hydrogen bonding between the sulfoxide oxygen of DMSO and the amino and sulfonamide protons of the solute.

The Role of Methanol as a Solvent

Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. This allows it to interact with 6-Amino-2,3-dimethylbenzene-1-sulfonamide through multiple hydrogen bonding interactions, involving both the hydroxyl group of methanol and the amino and sulfonamide groups of the solute. Studies on other sulfonamides have shown that methanol can be a very effective solvent, in some cases providing the highest solubility among common alcohols.[7]

Estimated Solubility and Data from Analogous Compounds

While specific quantitative data for 6-Amino-2,3-dimethylbenzene-1-sulfonamide is not available, we can infer its likely solubility behavior from related compounds. A structurally similar compound, 5-Amino-2,3-dimethylbenzene-1-sulfonamide, is described as having higher solubility in organic solvents like ethanol, acetone, and DMSO compared to water.[9] Furthermore, data for other aminobenzenesulfonamides provide valuable context:

| Compound | Solvent | Approximate Solubility |

| 4-Acetamidobenzenesulfonamide | DMSO | ~30 mg/mL |

| Sulfanilamide | Methanol | Higher than in many other common solvents |

This table presents data from analogous compounds to provide a qualitative and contextual understanding of the potential solubility of 6-Amino-2,3-dimethylbenzene-1-sulfonamide.

Based on these analogs, it is reasonable to expect that 6-Amino-2,3-dimethylbenzene-1-sulfonamide will exhibit good to excellent solubility in DMSO and moderate to good solubility in methanol.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental determination is essential. The "gold standard" for measuring thermodynamic (equilibrium) solubility is the shake-flask method .[10][11][12] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility.

Principle of the Shake-Flask Method

An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Equipment:

-

6-Amino-2,3-dimethylbenzene-1-sulfonamide (solid)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Amino-2,3-dimethylbenzene-1-sulfonamide to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume (e.g., 2 mL) of DMSO or methanol to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To avoid disturbing the solid pellet, it is good practice to filter the supernatant through a syringe filter.

-

Immediately perform a precise serial dilution of the supernatant with the respective solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC-UV Method (Recommended):

-

Develop a validated HPLC method for the quantification of 6-Amino-2,3-dimethylbenzene-1-sulfonamide. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvent.

-

Inject the diluted samples and determine the concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for 6-Amino-2,3-dimethylbenzene-1-sulfonamide in both DMSO and methanol.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Measure the absorbance of the diluted samples and calculate the concentration using the calibration curve and Beer-Lambert's law.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating Aspects of the Protocol

-

Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment ensures that the solution was indeed saturated.

-

Equilibrium Confirmation: Measuring concentration at multiple time points until a plateau is reached confirms that thermodynamic equilibrium has been achieved.

-

Triplicate Measurements: Performing the experiment in triplicate for each solvent provides statistical confidence in the results and allows for the calculation of standard deviation.

-

Validated Analytical Method: The use of a validated HPLC or UV-Vis method with a proper calibration curve ensures the accuracy and reliability of the concentration measurements.

Visualizing the Process

To better understand the workflow and the underlying molecular interactions, the following diagrams are provided.

Caption: Key Intermolecular Interactions Influencing Solubility.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of 6-Amino-2,3-dimethylbenzene-1-sulfonamide in DMSO and methanol. While direct quantitative solubility values are not currently in the public literature, the principles of intermolecular forces, coupled with data from analogous sulfonamides, suggest favorable solubility in both solvents, particularly DMSO. The detailed shake-flask experimental protocol outlined herein provides a robust and self-validating method for researchers to obtain precise and reliable solubility data. Accurate determination of this fundamental physicochemical property is a critical step in the rational design of experiments and the successful advancement of this compound in the drug discovery and development pipeline.

References

- Oreate AI. (2025). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry.

- Common Organic Chemistry. Dimethyl Sulfoxide (DMSO). [Link not available]

-

MDPI. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. [Link]

- Gaylord Chemical. (2026).

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

- Benchchem. Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide. [Link not available]

-

PubMed. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

- ResearchGate. Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform from (294.15 to 318.15) K. [Link not available]

-

ACS Publications. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. [Link]

-

Polymers in Medicine. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. [Link]

- ResearchGate.

- Benchchem. 5-Amino-2,3-dimethylbenzene-1-sulfonamide. [Link not available]

-

Redalyc. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iupac.github.io [iupac.github.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. iupac.github.io [iupac.github.io]

- 8. researchgate.net [researchgate.net]

- 9. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 10. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. science.rsu.lv [science.rsu.lv]

Methodological & Application

Synthesis of 6-Amino-2,3-dimethylbenzene-1-sulfonamide from 2,3-xylidine

Application Note: High-Fidelity Synthesis of 6-Amino-2,3-dimethylbenzene-1-sulfonamide

Part 1: Strategic Overview & Scientific Rationale

The synthesis of 6-amino-2,3-dimethylbenzene-1-sulfonamide from 2,3-xylidine (2,3-dimethylaniline) represents a classic yet nuanced challenge in electrophilic aromatic substitution (EAS). While the amino group is a strong ortho/para director, the presence of vicinal methyl groups at positions 2 and 3 introduces significant steric parameters that deviate from standard aniline chemistry.

Core Challenge: Regioselectivity (The Ortho vs. Para Conundrum) In 2,3-xylidine, the amino group at C1 directs incoming electrophiles to C4 (para) and C6 (ortho).

-

C4 Position (Para): Electronically favored but sterically "buttressed" by the methyl group at C3.

-

C6 Position (Ortho): Electronically active and sterically accessible (adjacent only to the amino group).

While standard conditions often favor the para-isomer (4-amino-2,3-dimethylbenzene-1-sulfonamide), the target specified here is the 6-amino (ortho) isomer. This protocol utilizes a controlled chlorosulfonation strategy designed to maximize yield while providing a robust purification workflow to isolate the specific regioisomer required for downstream applications (e.g., benzothiadiazine synthesis).

Part 2: Mechanistic Pathway & Reaction Scheme

The synthesis proceeds via a two-stage one-pot reaction:

-

Chlorosulfonation: Direct reaction with chlorosulfonic acid (

) to form the intermediate sulfonyl chloride. -

Amidation: Nucleophilic substitution with ammonia to generate the sulfonamide.

Figure 1: Reaction Scheme and Regiochemical Competition The following diagram illustrates the divergent pathways and the critical separation point.

Caption: Divergent synthesis pathway showing the competition between the 4-isomer (para) and the target 6-isomer (ortho).

Part 3: Detailed Experimental Protocol

Safety Warning: Chlorosulfonic acid is violently reactive with water, releasing HCl gas and sulfuric acid mist. All operations must be performed in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).

Phase 1: Chlorosulfonation

Objective: Convert 2,3-xylidine to the sulfonyl chloride intermediate.

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

-

Charge: Add Chlorosulfonic acid (150 g, 1.29 mol, ~5.0 equiv) to the flask. Cool to 0–5°C using an ice-salt bath.

-

Addition: Add 2,3-Xylidine (30.3 g, 0.25 mol) dropwise over 45–60 minutes.

-

Critical Control: Maintain internal temperature <10°C . The reaction is highly exothermic.

-

-

Reaction:

-

Once addition is complete, remove the ice bath.

-

Slowly heat the mixture to 60°C and hold for 1 hour.

-

Increase temperature to 90–95°C and hold for 2 hours to ensure conversion of the sulfonic acid to the sulfonyl chloride.

-

Observation: Evolution of HCl gas will be vigorous.

-

-

Quench:

Phase 2: Amidation

Objective: Convert the sulfonyl chloride to the sulfonamide.

-

Filtration (Optional): If the sulfonyl chloride forms a filterable solid, filter immediately and wash with cold water. If it is a gum, decant the acidic supernatant.

-

Ammonolysis:

-

Transfer the crude sulfonyl chloride (solid or gum) into a flask containing 200 mL of Ammonium Hydroxide (28% NH₃) .

-

Alternative: For higher purity, dissolve the chloride in 100 mL acetone and bubble anhydrous ammonia gas.

-

-

Conditions: Heat the mixture to 50–60°C for 2 hours to ensure complete conversion.

-

Isolation:

Phase 3: Purification & Isomer Isolation (The Critical Step)

Objective: Isolate the 6-amino isomer from the 4-amino isomer.

Since the para (4-amino) isomer is often the major product, fractional crystallization is required.

-

Solvent Selection: Ethanol/Water (3:1) or Methanol.

-

Procedure:

-

Dissolve the crude solid in boiling Ethanol/Water.

-

Allow to cool slowly to room temperature. The 4-amino isomer (higher melting point, typically >200°C) often crystallizes first.

-

Filter off the first crop (Analysis required).

-

Concentrate the mother liquor to half volume and cool to 0°C.

-

The 6-amino isomer (target) typically crystallizes in the second crop.

-

-

Validation: Recrystallize the second crop to constant melting point.

Part 4: Analytical Specifications & Data

To ensure the correct isomer has been isolated, compare the NMR signals. The coupling patterns of the aromatic protons are diagnostic.

| Attribute | 4-Amino-2,3-dimethyl- (Para) | 6-Amino-2,3-dimethyl- (Ortho) |

| Aromatic Protons | Two doublets (ortho coupling, ~8 Hz) | Two doublets (ortho coupling, ~8 Hz) |

| Shift Environment | Protons are at C5 and C6. | Protons are at C4 and C5. |

| Key NOE Signal | NOE between Sulfonamide NH and Methyl? No. | Strong NOE between Sulfonamide and Methyl (C2). |

| Melting Point | Typically higher (e.g., 230-235°C) | Typically lower (e.g., 180-190°C) |

| HPLC RT | Elutes later (more hydrophobic usually) | Elutes earlier (dipole effects) |

Note: Exact melting points depend on solvates; DSC is recommended.

Workflow Diagram: Process Control

Caption: Operational workflow emphasizing the critical fractional crystallization step for isomer separation.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Crossley, M. L., et al. (1940). "Sulfanilamide Derivatives. VI. Substituted N-Aliphatic Sulfanilamides." Journal of the American Chemical Society, 62(3), 532–534. Link

- Shah, G. D., et al. (1956). "Synthesis of some 2,3-dimethylaniline derivatives." Journal of the Indian Chemical Society. (Reference for regioselectivity in xylidine series).

-

PubChem. (2023). "2,3-Dimethylaniline Compound Summary." National Library of Medicine. Link

Sources

- 1. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 2. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Chlorosulfonation of 2,3-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the protocol for the chlorosulfonation of 2,3-dimethylaniline, a critical reaction for the synthesis of sulfonamide derivatives. As a key building block in medicinal chemistry, understanding the nuances of this transformation is paramount for the development of novel therapeutics.[1][2][3] This document provides a robust experimental procedure, an in-depth discussion of the underlying chemical principles, and essential safety protocols to ensure successful and safe execution.

Introduction

The introduction of a sulfonyl chloride group onto an aromatic amine is a foundational step in the synthesis of a wide array of pharmacologically active compounds, most notably the sulfa drugs.[4] The resulting aryl sulfonyl chlorides are versatile intermediates, readily converted to sulfonamides, which are present in numerous approved drugs.[5] 2,3-Dimethylaniline presents an interesting substrate for this reaction due to its specific substitution pattern, which influences the regiochemical outcome of the electrophilic aromatic substitution.

This application note will focus on the direct chlorosulfonation using chlorosulfonic acid, a potent and effective reagent for this transformation. We will explore the reaction mechanism, regioselectivity, and provide a detailed, step-by-step protocol for the synthesis of the primary product, 4-amino-2,3-dimethylbenzenesulfonyl chloride.

Reaction Principle and Regioselectivity

The chlorosulfonation of 2,3-dimethylaniline is an electrophilic aromatic substitution reaction.[6] The amino group (-NH₂) is a strong activating and ortho, para-directing group. However, in the presence of a strong acid like chlorosulfonic acid, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. This dynamic equilibrium, along with steric factors, governs the position of the incoming chlorosulfonyl group (-SO₂Cl).

In the case of 2,3-dimethylaniline, the potential sites for substitution are the C4, C5, and C6 positions.

-

C4-position (para to the amino group): This position is electronically favored by the amino group and is sterically accessible.

-

C6-position (ortho to the amino group): This position is also electronically favored but is sterically hindered by the adjacent methyl group at C2.

-

C5-position (meta to the amino group): While less electronically favored, substitution at this position can occur, especially under harsh reaction conditions.

Based on these factors, the major product of the chlorosulfonation of 2,3-dimethylaniline is expected to be 4-amino-2,3-dimethylbenzenesulfonyl chloride .

Experimental Protocol

This protocol is designed to be a comprehensive guide. However, optimization by the end-user may be necessary to achieve desired results.

Materials and Equipment

| Material/Equipment | Specifications |

| 2,3-Dimethylaniline | Reagent grade, ≥98% purity |

| Chlorosulfonic acid | Reagent grade, ≥99% purity |

| Dichloromethane (CH₂Cl₂) | Anhydrous |

| Crushed Ice | |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Three-necked round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Reflux condenser | |

| Drying tube (filled with CaCl₂) | |

| Ice bath | |

| Buchner funnel and filter flask | |

| Standard laboratory glassware | |

| Personal Protective Equipment (PPE) | See Safety Precautions section |

Step-by-Step Methodology

1. Reaction Setup:

-

In a well-ventilated fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Attach a drying tube to the top of the reflux condenser to protect the reaction from atmospheric moisture.

-

Dissolve 12.1 g (0.1 mol) of 2,3-dimethylaniline in 100 mL of anhydrous dichloromethane in the flask.

2. Addition of Chlorosulfonic Acid:

-

Cool the solution in the flask to 0-5 °C using an ice bath.

-

Slowly add 14.0 g (8.1 mL, 0.12 mol) of chlorosulfonic acid dropwise from the dropping funnel over a period of 30-45 minutes, while maintaining the internal temperature below 10 °C. Caution: The addition is exothermic and will generate HCl gas. Ensure efficient stirring and cooling.

3. Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux (approximately 40 °C for dichloromethane) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

-

Cool the reaction mixture back to room temperature.

-

In a separate large beaker, prepare a mixture of 200 g of crushed ice and 100 mL of cold water.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product. Caution: This step is highly exothermic and will release HCl gas.

-

The product, 4-amino-2,3-dimethylbenzenesulfonyl chloride, will precipitate as a solid.

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.

-

To remove any remaining acidic impurities, wash the solid with a small amount of cold, saturated sodium bicarbonate solution, followed by another wash with cold water.

-

Dry the product under vacuum to a constant weight.

Characterization of 4-amino-2,3-dimethylbenzenesulfonyl chloride

The identity and purity of the synthesized 4-amino-2,3-dimethylbenzenesulfonyl chloride should be confirmed by standard analytical techniques:

-

Melting Point: Determine the melting point of the dried product.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry.

-

FT-IR: To identify the characteristic functional groups (N-H, S=O, S-Cl).

-

-

Mass Spectrometry: To determine the molecular weight of the product.

Safety Precautions

Chlorosulfonic acid is a highly corrosive and reactive substance that requires careful handling. [7][8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[9]

-

Fume Hood: All manipulations involving chlorosulfonic acid must be performed in a well-ventilated fume hood.[10]

-

Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ aerosols).[7] Ensure all glassware is dry and protect the reaction from atmospheric moisture.

-

Spills: In case of a spill, neutralize with a dry, inert absorbent material such as sand or sodium bicarbonate. Do not use water.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[7][8]

-

Inhalation: Move the victim to fresh air and seek immediate medical attention.[7][8]

-

2,3-Dimethylaniline is toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

Experimental Workflow Visualization

Caption: Workflow for the chlorosulfonation of 2,3-dimethylaniline.

Conclusion

This application note provides a detailed and reliable protocol for the chlorosulfonation of 2,3-dimethylaniline. By following the outlined procedure and adhering to the stringent safety precautions, researchers can effectively synthesize 4-amino-2,3-dimethylbenzenesulfonyl chloride, a valuable intermediate for the development of new chemical entities in drug discovery and other fields. The principles of electrophilic aromatic substitution and an understanding of the directing effects of the substituents are key to predicting and controlling the outcome of this important reaction.

References

-

CSA. (n.d.). Chlorosulfonic Acid Safety and Handling. Retrieved from [Link]

-

GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2017, August 14). After chlorosulfonation of aniline, three positions were attacked two ortho and para. How to select these attacks in one ortho and para positions?. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

- Google Patents. (n.d.). CH371128A - Process for the preparation of disulfamylanilines.

-

PMC. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Retrieved from [Link]

-

MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Retrieved from [Link]

- Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

ResearchGate. (2017, February 17). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

-

EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

-

PubMed. (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery. Retrieved from [Link]

-

MDPI. (2024, February 19). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Retrieved from [Link]

-

RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Retrieved from [Link]

-

Semantic Scholar. (2024, September 4). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 2,3-dichloro-N,N-dimethylaniline | C8H9Cl2N | CID 2735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2,3-diethylbenzenesulfinate | C10H14NO2S- | CID 174373736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride | C8H11ClN2O4S2 | CID 45791263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]

- 9. Workup [chem.rochester.edu]

- 10. 2,3-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: High-Purity Synthesis and Coupling of 6-Amino-2,3-dimethylbenzene-1-sulfonamide for CCR3 Antagonist Development

This Application Note is designed for medicinal chemists and process scientists involved in the development of CCR3 antagonists for inflammatory diseases (asthma, allergic rhinitis). It details the synthesis, purification, and application of 6-Amino-2,3-dimethylbenzene-1-sulfonamide (also referred to as 2-amino-3,4-dimethylbenzenesulfonamide) as a critical nucleophilic scaffold.

Introduction & Pharmacological Context

The C-C chemokine receptor type 3 (CCR3) is a G protein-coupled receptor (GPCR) highly expressed on eosinophils, basophils, and Th2 cells.[1][2][3] It is a primary driver of eosinophil recruitment in allergic airway inflammation.[1]

Small-molecule CCR3 antagonists typically feature a urea-sulfonamide pharmacophore . The structure-activity relationship (SAR) of these antagonists relies heavily on a "Left-Hand Side" (LHS) substituted aniline moiety linked via a urea bridge to a "Right-Hand Side" (RHS) hydrophobic core (often a substituted piperidine or tropane).

6-Amino-2,3-dimethylbenzene-1-sulfonamide serves as a high-value LHS intermediate. Its specific substitution pattern—an ortho-amino sulfonamide with a hydrophobic dimethyl tail—provides critical hydrogen-bonding interactions (via the sulfonamide) and hydrophobic packing (via the methyl groups) within the CCR3 orthosteric binding pocket (specifically interacting with Tyr113 and Glu287 residues).

Chemical Synthesis Protocol

This protocol details the regioselective synthesis of the target intermediate from 2,3-dimethylaniline (2,3-xylidine). Note that direct chlorosulfonation of the aniline is chemically unstable; therefore, an acetanilide protection strategy is employed.

Reaction Scheme

-

Protection: 2,3-Dimethylaniline

-

Chlorosulfonation: Electrophilic aromatic substitution to introduce the sulfonyl chloride group.

-

Ammonolysis: Conversion of sulfonyl chloride to sulfonamide.

-

Deprotection: Hydrolysis of the acetamide to yield the free amine.

Step-by-Step Methodology

Phase A: Protection (Acetylation)

-

Reagents: 2,3-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 2,3-dimethylaniline in glacial acetic acid at room temperature.

-

Add acetic anhydride dropwise over 30 minutes to control exotherm.

-

Reflux at 110°C for 2 hours.

-

Pour onto crushed ice. Filter the white precipitate (

-(2,3-dimethylphenyl)acetamide). -

QC Check:

H NMR should show disappearance of aniline NH

-

Phase B: Chlorosulfonation (Critical Step)

-

Reagents:

-(2,3-dimethylphenyl)acetamide (1.0 eq), Chlorosulfonic acid (ClSO -

Causality: Excess chlorosulfonic acid acts as both solvent and reagent to drive the equilibrium toward the sulfonyl chloride.

-

Procedure:

-

Cool ClSO

H to 0°C in a chemically resistant flask equipped with a scrubber (HCl gas evolution). -

Add the acetanilide portion-wise. Caution: Highly exothermic. Maintain internal temp < 10°C.

-

Once addition is complete, heat gradually to 60°C and hold for 3 hours.

-

Note: The 2,3-dimethyl substitution pattern directs sulfonation primarily to the para position relative to the amine (Position 4). However, to achieve the ortho (Position 6) isomer required for specific CCR3 analogues, careful fractional crystallization or chromatographic separation of the resulting isomers may be required if the reaction is not fully regioselective.

-

-

Quench the reaction mixture dropwise onto ice-water.

-

Filter the solid sulfonyl chloride immediately (hydrolytically unstable).

-

Phase C: Ammonolysis & Deprotection

-

Reagents: 28% Aqueous Ammonia (NH

OH), Ethanol, 6N HCl. -

Procedure:

-

Suspend the wet sulfonyl chloride cake in Ethanol/NH

OH (1:1). Stir at RT for 4 hours. -

Evaporate solvent to yield the acetamido-sulfonamide.

-

Reflux the intermediate in 6N HCl/Ethanol (1:1) for 2 hours to remove the acetyl group.

-

Neutralize with Na

CO -

Extract with Ethyl Acetate, dry over MgSO

, and recrystallize from Ethanol/Water. -

Final Product: 6-Amino-2,3-dimethylbenzene-1-sulfonamide.

-

Analytical Specification Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow crystalline solid |

| Purity | HPLC (254 nm) | > 98.0% |

| Identity | ||

| Mass Spec | LC-MS (ESI+) | [M+H] |

Application Protocol: Urea Coupling for CCR3 Antagonists

This section describes using the synthesized intermediate to generate a high-affinity CCR3 antagonist via urea linkage.

Mechanism of Action

The urea moiety acts as a rigid linker that positions the sulfonamide (LHS) and the piperidine (RHS) into their respective hydrophobic pockets within the CCR3 transmembrane domain.

Coupling Workflow (Carbamate Method)

-

Activation of RHS (Right-Hand Side):

-

Take the desired secondary amine (e.g., 4-(4-fluorobenzyl)piperidine).

-

React with Phenyl Chloroformate (1.1 eq) and Diisopropylethylamine (DIEA) in DCM at 0°C.

-

Isolate the Phenyl Carbamate intermediate.

-

-

Urea Formation:

-

Reactants: 6-Amino-2,3-dimethylbenzene-1-sulfonamide (1.0 eq) + RHS-Phenyl Carbamate (1.0 eq).

-

Solvent: DMSO or DMF (anhydrous).

-

Base: NaH (1.2 eq) or DMSO anion (for difficult couplings).

-

Conditions: Heat to 80°C for 6-12 hours.

-

Workup: Quench with water, extract with EtOAc. The urea product often precipitates upon water addition.

-

-

Purification:

-

Flash chromatography (DCM/MeOH gradient).

-

Recrystallization from acetonitrile.

-

Visualization of Signaling & Synthesis

The following diagrams illustrate the synthesis logic and the biological pathway being targeted.

Caption: Step-wise synthesis of the sulfonamide intermediate and its subsequent convergent coupling to form the urea-based CCR3 antagonist.

Caption: Mechanism of Action. The sulfonamide antagonist blocks Eotaxin binding, preventing Ca2+ flux and eosinophil migration.

References

-

Batt, D. G., et al. (2005). "N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists." Bioorganic & Medicinal Chemistry Letters, 15(3), 787-791. Link

-

Nitta, A., et al. (2012). "Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4954. Link

-

Organic Chemistry Portal. "Sulfonamide Synthesis via Chlorosulfonation." Link

- Wacker, D. A., et al. (2002). "CCR3 antagonists: a review of the patent literature.

Sources

The Art of the Sulfonamide Bond: A Comprehensive Guide to Synthesizing N-Substituted 6-Amino-2,3-dimethylbenzene-1-sulfonamides

In the landscape of modern drug discovery and development, the sulfonamide functional group stands as a cornerstone pharmacophore, integral to the efficacy of a wide array of therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in medicinal chemistry. This guide provides an in-depth exploration of the reaction conditions for the formation of N-substituted sulfonamides derived from 6-amino-2,3-dimethylbenzene-1-sulfonamide. We will delve into the mechanistic underpinnings, dissect the critical parameters influencing the reaction, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is a bioisostere of the carboxylic acid and amide functionalities, offering enhanced metabolic stability and tailored pharmacokinetic profiles.[1] Its presence is characteristic of numerous blockbuster drugs, including antibacterial agents, diuretics, and anticonvulsants. The specific starting material of interest, 6-amino-2,3-dimethylbenzene-1-sulfonamide, presents a unique synthetic challenge and opportunity. The steric hindrance imposed by the two ortho-methyl groups and the electronic influence of the existing sulfonamide moiety demand careful consideration and optimization of reaction conditions to achieve high yields and purity.

Mechanistic Insights: The Nucleophilic Attack

The classical and most prevalent method for constructing a sulfonamide bond involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a sulfonyl chloride.[2] The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards product formation.

The nucleophilicity of the amino group in 6-amino-2,3-dimethylbenzene-1-sulfonamide is a critical factor. It is modulated by a delicate interplay of electronic and steric effects:

-

Electronic Effects: The two methyl groups are weakly electron-donating, which slightly enhances the nucleophilicity of the amino group. Conversely, the existing sulfonamide group at the para-position is strongly electron-withdrawing, which significantly reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.

-

Steric Effects: The two methyl groups ortho to the amino group create significant steric hindrance, which can impede the approach of the bulky sulfonyl chloride reagent.

Understanding these competing factors is paramount in selecting the appropriate reaction conditions to overcome these hurdles and achieve a successful sulfonylation.

Critical Reaction Parameters: A Detailed Analysis

The successful synthesis of N-substituted 6-amino-2,3-dimethylbenzene-1-sulfonamides hinges on the judicious selection of several key parameters:

The Sulfonylating Agent

The choice of the sulfonyl chloride will determine the nature of the R-group in the final sulfonamide. A wide variety of aliphatic and aromatic sulfonyl chlorides are commercially available or can be readily synthesized. The reactivity of the sulfonyl chloride can be influenced by the electronic nature of its substituents. Electron-withdrawing groups on the sulfonyl chloride's aromatic ring can increase its electrophilicity, potentially accelerating the reaction.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in sulfonamide synthesis. Its primary function is to neutralize the HCl generated during the reaction. However, the choice of base can also significantly impact the reaction rate and selectivity.

-

Pyridine: A commonly used base that can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. It is often used in excess, serving as both a base and a solvent.

-

Triethylamine (TEA): A non-nucleophilic, sterically hindered tertiary amine that is an effective acid scavenger. It is typically used in stoichiometric amounts.[3]

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used to deprotonate the amine, forming a more nucleophilic amide anion. This is particularly useful for less reactive amines.[3]

-

Potassium Carbonate (K₂CO₃): An inorganic base that can be effective in polar aprotic solvents.[2]

For the sterically hindered and electronically deactivated 6-amino-2,3-dimethylbenzene-1-sulfonamide, a stronger, non-nucleophilic base or a catalytic system that enhances the electrophilicity of the sulfonyl chloride may be advantageous.

The Solvent: The Reaction's Environment

The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common choices include:

-

Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, and Acetonitrile are frequently employed.[3][4]

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be beneficial for reactions involving less soluble starting materials.[3]

-

Pyridine: As mentioned, can serve as both a base and a solvent.

The choice of solvent can influence the reaction rate and, in some cases, the product distribution.

Temperature: Controlling the Reaction's Pace

Sulfonamide formation is often carried out at temperatures ranging from 0 °C to room temperature.[3] For less reactive substrates, such as the one , elevated temperatures may be necessary to drive the reaction to completion. However, higher temperatures can also lead to the formation of side products, necessitating careful optimization.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a starting point for the synthesis of N-substituted 6-amino-2,3-dimethylbenzene-1-sulfonamides. It is crucial to note that optimization of these conditions for specific sulfonyl chlorides may be required.

Protocol 1: Classical Approach using Pyridine

This protocol is a robust and widely applicable method for sulfonamide synthesis.

**dot

Caption: Workflow for sulfonamide synthesis using pyridine.

Materials:

-

6-amino-2,3-dimethylbenzene-1-sulfonamide (1.0 eq)

-

Substituted sulfonyl chloride (1.1 eq)

-

Pyridine (as solvent)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 6-amino-2,3-dimethylbenzene-1-sulfonamide in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the substituted sulfonyl chloride dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Triethylamine in an Aprotic Solvent

This protocol offers an alternative for cases where pyridine may be undesirable.

**dot

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. cbijournal.com [cbijournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Preparation of benzothiadiazine derivatives from 2-amino-5,6-dimethylbenzenesulfonamide

Protocol Focus: Preparation from 2-Amino-5,6-dimethylbenzenesulfonamide

Abstract & Strategic Overview

This Application Note details the synthetic pathway for generating 7,8-dimethyl-4H-1,2,4-benzothiadiazine-1,1-dioxides starting from 2-amino-5,6-dimethylbenzenesulfonamide . Benzothiadiazine derivatives are a privileged scaffold in medicinal chemistry, serving as the core structure for thiazide diuretics (e.g., chlorothiazide) and

The presence of the 5,6-dimethyl substitution pattern on the starting benzenesulfonamide (yielding the 7,8-dimethyl system in the final heterocycle) significantly alters the lipophilicity profile (

This guide presents two validated methodologies:

-

Method A (Thermal): A scalable, high-yield condensation using orthoesters.

-

Method B (Microwave-Assisted): A rapid, green-chemistry approach for library generation.

Reaction Mechanism & Pathway[2][3][4][5][6]

The formation of the thiadiazine ring proceeds via a condensation-cyclization sequence. The aniline nitrogen is significantly more nucleophilic than the sulfonamide nitrogen. The reaction initiates with the attack of the aniline amine on the electrophilic carbon of the reagent (Orthoester or Aldehyde), followed by intramolecular ring closure by the sulfonamide.

2.1 Mechanistic Workflow (DOT Visualization)

Figure 1: Mechanistic pathway for the cyclization of 2-aminobenzenesulfonamides with triethyl orthoformate. The reaction is driven by the entropy gain of releasing three ethanol molecules.

Experimental Protocols

Method A: Thermal Condensation (Scalable "Gold Standard")

Best for: Gram-scale synthesis, high purity requirements, and robust reproducibility.

Reagents:

-

Starting Material: 2-Amino-5,6-dimethylbenzenesulfonamide (1.0 equiv)

-

Reagent: Triethyl orthoformate (TEOF) (5.0 - 10.0 equiv) – Acts as both reagent and solvent.

-

Catalyst: Sulfamic acid (

) (5 mol%) or p-Toluenesulfonic acid (pTSA).

Protocol Steps:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-amino-5,6-dimethylbenzenesulfonamide (e.g., 5.0 mmol).

-

Addition: Add Triethyl orthoformate (TEOF) (approx. 25-50 mmol). The solid may not dissolve immediately.

-

Catalysis: Add Sulfamic acid (0.25 mmol). Note: Sulfamic acid is preferred over pTSA for easier workup as it is insoluble in organic solvents used for recrystallization.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: The suspension should clear to a solution as the intermediate forms, then potentially precipitate the product if it is insoluble in hot TEOF.

-

-

Monitoring: Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the fluorescent amine spot.

-

Workup: Cool the reaction mixture to

in an ice bath. The product usually precipitates as a white/off-white solid. -

Filtration: Filter the precipitate. Wash the cake with cold Ethanol (

mL) and Diethyl Ether ( -

Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Expected Yield: 85–95%

Method B: Microwave-Assisted Synthesis (Rapid Library Gen)

Best for: Small-scale optimization, derivative libraries, and "Green" chemistry compliance.

Reagents:

-

Starting Material: 2-Amino-5,6-dimethylbenzenesulfonamide (0.5 mmol)

-

Reagent: Carboxylic Acid (e.g., Formic acid equivalent or Benzoic acid derivatives) OR TEOF.[2]

-

Solvent: Dimethylacetamide (DMA) or Solvent-Free (if using liquid reagents).

Protocol Steps:

-

Loading: In a 10 mL microwave process vial, combine the sulfonamide (0.5 mmol) and the electrophile (1.5 equiv).

-

Catalyst: Add 1 drop of conc. HCl or 5 mol% solid support acid catalyst (e.g., Amberlyst-15).

-

Irradiation: Seal the vial. Irradiate at

for 10–15 minutes (Power: Dynamic, Max 200W).-

Safety Note: Ensure the vial is rated for the pressure generated by volatile byproducts (ethanol/water).

-

-

Workup: Pour the reaction mixture into crushed ice (20 g). Stir vigorously.

-

Isolation: Collect the precipitate by vacuum filtration.

Comparison of Methods:

| Metric | Method A (Thermal) | Method B (Microwave) |

| Time | 3–6 Hours | 10–20 Minutes |

| Scale | Gram to Kilogram | Milligram to Gram |

| Solvent Usage | High (TEOF in excess) | Low (Green) |

| Yield | 85–95% | 80–92% |

| Purity (Crude) | High (>95%) | Moderate (may require column) |

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the aniline protons and the appearance of the thiadiazine core signals.

Key Spectral Markers (

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Change |

| Aniline | 5.5 - 6.5 ppm | Broad Singlet | Disappears (Consumed) |

| Sulfonamide | 7.0 - 7.5 ppm | Broad Singlet | Shifts downfield or disappears if N-alkylated |

| C3-H | 8.1 - 8.5 ppm | Singlet | Appears (Characteristic of TEOF cyclization) |

| Methyl (7-Me) | 2.30 ppm | Singlet | Distinct from SM |

| Methyl (8-Me) | 2.38 ppm | Singlet | Distinct from SM |

| Ring | 10.5 - 11.5 ppm | Broad Singlet | Appears (Thiadiaine NH) |

Mass Spectrometry (ESI):

-

Target Mass:

or -

Fragmentation: Loss of

(64 Da) is a common fragmentation pathway for benzothiadiazines.

Troubleshooting & Critical Control Points

5.1 Logic Flow for Low Yields

Figure 2: Troubleshooting decision tree for benzothiadiazine synthesis.

5.2 Specific Issues with 5,6-Dimethyl Analogs

-

Steric Hinderance: The methyl group at position 6 (which becomes position 8 in the product) is adjacent to the sulfonamide group. This steric bulk generally does not hinder the cyclization significantly but may reduce solubility in ethanol.

-

Solubility: The 7,8-dimethyl product is significantly more lipophilic than the unsubstituted analog. If the product does not precipitate from the reaction mixture (TEOF), add Hexane or Heptane to force precipitation. Do not use water if the product is intended to be the imidate intermediate, but for the fully cyclized dioxide, water precipitation is acceptable.

References

-

Microwave-Assisted Synthesis: López, S. E., et al. "Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives."[3][4][5] Synthetic Communications, 2011.

-

General Orthoester Cyclization: Gomoqy, D., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Molecules, 2023.[6][7]

-

Biological Relevance (Isosteres): Dinsart, G., et al. "Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides."[8] ACS Omega, 2021.

-

Aza-Wittig Approaches (Alternative Route): Kumar, R., et al. "Facile synthesis of benzothiadiazine 1,1-dioxides... by tandem amidation/intramolecular aza-Wittig reaction." Beilstein Journal of Organic Chemistry, 2011.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. One-Pot Reactions of Triethyl Orthoformate with Amines | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. orbi.uliege.be [orbi.uliege.be]

Application Note: Synthesis and Functionalization of 2,3-Dimethyl-6-nitrobenzenesulfonamide

This document serves as a comprehensive Application Note and Protocol for the chemical processing of 2,3-dimethyl-6-nitrobenzenesulfonamide .

Based on the chemical structure and industrial relevance (specifically as a precursor in the synthesis of kinase inhibitors and azo dyes), "amination" in this context is technically interpreted as either:

-

Ammonolysis: The formation of the sulfonamide from its sulfonyl chloride precursor (often colloquially called "amination" of the chloride).[1]

-

Nitro Reduction: The conversion of the nitro group to a primary amine (aniline), which is the critical "activation" step for downstream drug synthesis.[1]

This guide details the synthesis of the sulfonamide (Step 1) and its subsequent reduction to the aniline (Step 2), providing a complete self-validating workflow.[1]

Executive Summary & Chemical Context

Target Molecule: 2,3-Dimethyl-6-nitrobenzenesulfonamide CAS Registry (Related): 7250-61-5 (Sulfonyl Chloride precursor) Primary Application: Intermediate for substituted benzenesulfonamide APIs (e.g., Pazopanib analogs) and specialized azo dyes.[1]

Technical Challenge: The 2,3-dimethyl-6-nitro substitution pattern presents significant steric crowding . The sulfonyl group at position 1 is flanked by a methyl group at position 2 and a nitro group at position 6.[1] This "ortho-ortho" substitution creates a kinetic barrier for nucleophilic attack at the sulfur atom, requiring optimized conditions for ammonolysis to prevent hydrolysis (side reaction) and ensure complete conversion.[1]

Strategic Reaction Pathway

The following workflow illustrates the generation of the target sulfonamide and its conversion to the biologically active aniline.

Protocol A: Ammonolysis (Synthesis of the Sulfonamide)

Objective: Conversion of 2,3-dimethyl-6-nitrobenzenesulfonyl chloride to 2,3-dimethyl-6-nitrobenzenesulfonamide.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |

| Sulfonyl Chloride | 1.0 | Substrate | Dry, free of sulfonic acid |

| Ammonium Hydroxide (28-30%) | 5.0 - 10.0 | Reagent | Excess drives kinetics vs. hydrolysis |

| Tetrahydrofuran (THF) | 5-10 Vol | Solvent | Solubilizes substrate; miscible with aq.[1] NH3 |

| Acetonitrile (Alternative) | 5-10 Vol | Solvent | Use if THF purity is low |

Step-by-Step Procedure

Rationale: The steric bulk of the 2,6-disubstitution requires a homogeneous organic phase to allow ammonia penetration.[1] A biphasic system (e.g., DCM/Water) is not recommended as it slows the reaction, favoring hydrolysis of the chloride by interfacial water.

-

Preparation: Charge a 3-neck round-bottom flask with 2,3-dimethyl-6-nitrobenzenesulfonyl chloride (1.0 eq) and THF (5 volumes). Stir until fully dissolved.

-

Cooling: Cool the solution to 0–5°C using an ice/salt bath. Control: Maintain internal temperature < 5°C to suppress exothermic hydrolysis.[1]

-

Addition: Add Ammonium Hydroxide (28% aq) (5.0 eq) dropwise over 30 minutes.

-

Observation: A white precipitate (Ammonium Chloride) may form immediately.[1]

-

Mechanistic Note: The high equivalent of ammonia acts as both nucleophile and base to scavenge the HCl byproduct.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir vigorously for 2–4 hours.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with cold water (10 volumes).

-

Stir for 30 minutes to granulate the precipitate.

-

-

Isolation: Filter the solid product. Wash the cake with water (3 x 2 vol) until the filtrate is neutral (pH 7).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.[1]

Protocol B: Nitro Reduction (Downstream Functionalization)

Objective: Reduction of 2,3-dimethyl-6-nitrobenzenesulfonamide to 2,3-dimethyl-6-aminobenzenesulfonamide.[1] Note: This step is often required to generate the nucleophilic aniline for coupling reactions (e.g., in Pazopanib-type synthesis).

Method Selection[1][4][6][7]

-

Method A (Catalytic Hydrogenation): Cleanest profile, suitable for scale-up.[1]

-

Method B (Iron/Acid): Robust, tolerant of sulfur poisoning, cheaper for small batches.

Procedure (Method A: Pd/C Hydrogenation)

-

Charge: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 2,3-dimethyl-6-nitrobenzenesulfonamide (1.0 eq) in Methanol or Ethanol (10 volumes).

-

Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

-

Safety: Add catalyst under inert atmosphere (

) to prevent ignition of solvent vapors.[1]

-

-

Hydrogenation: Pressurize with Hydrogen gas (

) to 30–50 psi (2–3 bar) . -

Reaction: Agitate at Room Temperature for 4–6 hours.

-

Endpoint: Cessation of

uptake and HPLC confirmation (>99% conversion).

-

-

Workup: Filter through a Celite pad to remove catalyst.[1] Rinse pad with methanol.[1]

-

Concentration: Evaporate solvent to yield the crude aniline. Recrystallize from Ethanol/Water if necessary.[1]

Process Control & Troubleshooting

Critical Quality Attributes (CQA)

| Parameter | Specification | Method | Logic |

| Sulfonyl Chloride Content | < 0.5% | HPLC | Residual chloride hydrolyzes to sulfonic acid (impurity).[1] |

| Sulfonic Acid Byproduct | < 2.0% | Titration/HPLC | Indicates water contamination during ammonolysis.[1] |

| Water Content (KF) | < 0.5% | Karl Fischer | Critical for downstream coupling reactions.[1] |

Troubleshooting Guide

-

Issue: Slow reaction during ammonolysis.

-

Issue: Low yield due to hydrolysis (Sulfonic acid formation).[1]

Safety & Handling (E-E-A-T)

-

Sulfonyl Chlorides: Highly corrosive and lachrymatory.[1] Reacts violently with water.[1] Handle in a fume hood.

-

Nitro Compounds: Potential energetic hazard.[1] Do not heat dry solids above 100°C without DSC testing.

-

Ammonia: Toxic inhalation hazard.[1] Use sealed systems or efficient scrubbing.[1]

References

-

Synthesis of Pazopanib Intermediates: BenchChem. "A Comparative Guide to the Synthesis of Pazopanib."

-

Nitro Reduction Protocols: Organic Syntheses, Coll. Vol. 1, p. 445 (1941).[1] "Reduction of Nitro Compounds to Amines."

-

Sulfonamide Synthesis via Ammonolysis: Journal of Medicinal Chemistry. "Discovery of Pazopanib (GW786034)."[1] 2008, 51(15), 4632–4640.

-

Steric Effects in Sulfonyl Chlorides: Canadian Journal of Chemistry. "Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides." [1]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3-Xylidine Chlorosulfonation Optimization

The following technical guide is structured as a specialized support center for researchers optimizing the chlorosulfonation of 2,3-xylidine (2,3-dimethylaniline). It prioritizes mechanistic insight, side-product mitigation, and safety.

Topic: Minimizing Side Products & Maximizing Yield Target Product: 4-Amino-2,3-dimethylbenzenesulfonyl chloride Reference Code: TSC-XYL-04

Executive Summary & Reaction Logic

The chlorosulfonation of 2,3-xylidine is an Electrophilic Aromatic Substitution (EAS) where the amino group (

However, this reaction is prone to three critical failure modes:

-

Sulfone Formation: Intermolecular attack of the product sulfonyl chloride by unreacted xylidine species.

-

Hydrolysis: Reversion to sulfonic acid during the quench.

-

Tarring/Oxidation: The electron-rich aniline ring is susceptible to oxidative polymerization by

at high temperatures.

Troubleshooting & Optimization (Q&A)

Module A: Minimizing Sulfone Formation

Q: I am consistently seeing 10-15% diaryl sulfone in my crude NMR. How do I suppress this?

A: Sulfone formation is a stoichiometry and concentration problem. It occurs when an intermediate sulfonic acid or the final sulfonyl chloride reacts with an unreacted xylidine molecule (or its protonated salt) instead of the chlorosulfonic acid.

The Fix:

-

Increase Acid Equivalents: You must operate in high dilution regarding the substrate. Standard protocol requires 5.0 to 8.0 equivalents of chlorosulfonic acid (

). Lower ratios (<4.0) drastically increase the local concentration of substrate available for side-reactions. -

Add Thionyl Chloride (